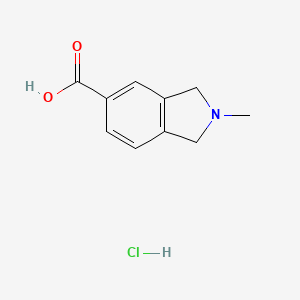

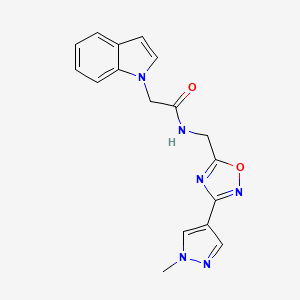

![molecular formula C23H26N2OS B3009366 N-环戊基-2-[1-[(2-甲基苯基)甲基]吲哚-3-基]硫代乙酰胺 CAS No. 851412-59-4](/img/structure/B3009366.png)

N-环戊基-2-[1-[(2-甲基苯基)甲基]吲哚-3-基]硫代乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

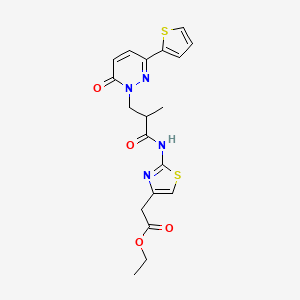

The compound "N-cyclopentyl-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide" is a member of the sulfanylacetamide family, which is known for its potential in medicinal chemistry due to the presence of the sulfanyl group attached to an acetamide moiety. This structure is often seen in compounds with various biological activities, including antibacterial and antiviral properties. The indole moiety present in the compound is a common feature in many pharmacologically active molecules, suggesting that this compound may also possess interesting biological activities.

Synthesis Analysis

The synthesis of related sulfanylacetamide derivatives typically involves multi-step reactions starting from appropriate precursors. For instance, the synthesis of N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides involves the conversion of indole-3-acetic acid to an ester, followed by hydrazide formation, cyclization with carbon disulfide, and subsequent reaction with electrophiles to yield the target compounds . This method could potentially be adapted for the synthesis of "N-cyclopentyl-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide" by choosing appropriate starting materials and electrophiles.

Molecular Structure Analysis

The molecular structure of sulfanylacetamide derivatives is characterized by the presence of a sulfanyl group linked to an acetamide. Crystal structure analysis of similar compounds reveals that these molecules can adopt folded conformations, with various degrees of inclination between the aromatic rings and the heterocyclic or amide groups . This conformational behavior is important as it can influence the compound's ability to interact with biological targets.

Chemical Reactions Analysis

Sulfanylacetamide derivatives are known to participate in various chemical reactions, which are essential for their biological activity. For example, the sulfanyl group can act as a nucleophile in substitution reactions, allowing for the introduction of various substituents that can modulate the compound's biological properties . The reactivity of the indole and acetamide moieties also contributes to the compound's potential as a versatile intermediate for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfanylacetamide derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents attached to the core structure. These properties are crucial for the compound's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). The presence of the indole moiety in "N-cyclopentyl-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide" suggests that it may have good membrane permeability, which is beneficial for oral bioavailability .

科学研究应用

合成和药理潜力

- 已合成 N-环戊基-2-[1-[(2-甲基苯基)甲基]吲哚-3-基]硫代乙酰胺及其衍生物,并研究了它们的各种药理活性。这些化合物通过不同的化学反应合成,并使用红外、核磁共振和质谱分析等技术对其结构特性进行表征。该化合物的衍生物表现出显着的生物活性,特别是在抗菌和细胞毒性作用方面,使其成为治疗应用的有力候选者 (Shukla 等人,2012), (Noolvi 等人,2014)。

生物活性与治疗潜力

- 已广泛研究与 N-环戊基-2-[1-[(2-甲基苯基)甲基]吲哚-3-基]硫代乙酰胺相关的化合物及其生物活性。这些活性包括潜在的抗菌、抗真菌、抗炎和镇痛特性。这些化合物对特定细菌菌株的有效性以及它们治疗炎症和疼痛管理的潜力一直是研究重点。这些发现的治疗意义重大,因为它们为各种疾病的新药和治疗方法的开发开辟了道路 (Baviskar 等人,2013), (Rubab 等人,2015)。

拮抗和抑制作用

- 还对 N-环戊基-2-[1-[(2-甲基苯基)甲基]吲哚-3-基]硫代乙酰胺衍生物的拮抗和抑制作用进行了研究。这些研究重点关注这些化合物如何与体内某些受体和酶相互作用,可能导致针对哮喘、过敏和其他疾病等病症的新药的开发。这些化合物的药理学评估在抑制某些生物学过程中显示出有希望的结果,使它们成为进一步医学研究和药物开发的宝贵资源 (Jacobs 等人,1993), (Menciu 等人,1999)。

分子对接和计算研究

- 已对 N-环戊基-2-[1-[(2-甲基苯基)甲基]吲哚-3-基]硫代乙酰胺的衍生物进行分子对接和计算研究,以评估它们的结合亲和力和作为候选药物的潜力。这些研究涉及使用计算模型来预测化合物如何与生物靶标相互作用,从而帮助设计和优化新药。计算评估提供了对这些化合物潜在功效和安全性的见解,使其成为药物研究和开发的组成部分 (Faheem,2018)。

晶体学研究

- 相关化合物的晶体学研究提供了有关 N-环戊基-2-[1-[(2-甲基苯基)甲基]吲哚-3-基]硫代乙酰胺衍生物的分子结构和性质的宝贵信息。这些研究有助于更深入地了解该化合物的化学行为、稳定性和与其他分子的相互作用,这对于药物设计和开发至关重要。通过检查晶体结构,研究人员可以深入了解这些化合物如何在分子水平上与生物靶标相互作用 (Cai 等人,2009)。

作用机制

属性

IUPAC Name |

N-cyclopentyl-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2OS/c1-17-8-2-3-9-18(17)14-25-15-22(20-12-6-7-13-21(20)25)27-16-23(26)24-19-10-4-5-11-19/h2-3,6-9,12-13,15,19H,4-5,10-11,14,16H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMNFGNNZAJUCRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C=C(C3=CC=CC=C32)SCC(=O)NC4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopentyl-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

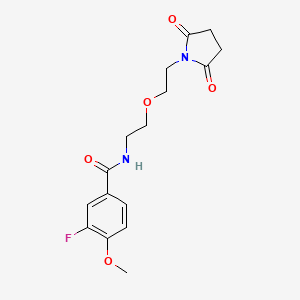

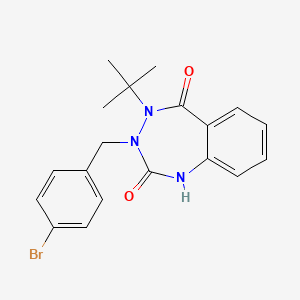

![(2Z)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]-N-(3,5-dimethylphenyl)chromene-3-carboxamide](/img/structure/B3009287.png)

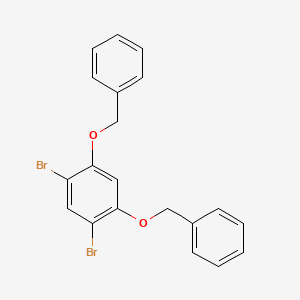

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B3009288.png)

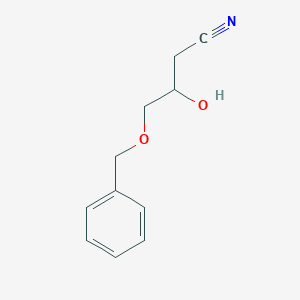

![tert-butyl N-{[1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methyl}carbamate](/img/structure/B3009301.png)

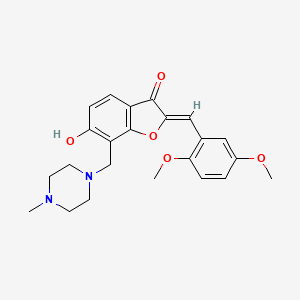

![N-[3-(methylsulfanyl)phenyl]-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B3009303.png)

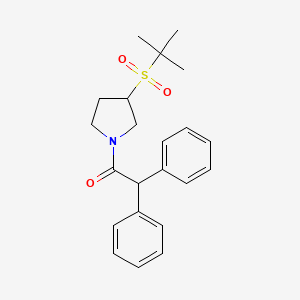

![2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 4-benzoylbenzoate](/img/structure/B3009307.png)